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Compound of Interest

Compound Name: (4-methyl-1H-indol-2-yl)methanol

CAS No.: 57352-42-8

Cat. No.: B2857044 Get Quote

Executive Summary
Product Class: Substituted 2-Indolylmethanols (2-Hydroxymethylindoles) Primary Alternative: 3-

Indolylmethanols (Indole-3-carbinol) Core Application: Pharmacophore assembly, chiral

scaffold synthesis (e.g., cyclopenta[b]indoles), and fragment-based drug discovery.

This guide provides a technical comparison of the crystal structure, solid-state properties, and

resulting reactivity profiles of substituted 2-indolylmethanols. While the 3-isomer (Indole-3-

carbinol) is the industry standard for dietary-derived antitumor agents, the 2-indolylmethanol

scaffold offers a distinct "umpolung" reactivity and unique hydrogen-bonding networks that are

critical for designing next-generation indole-fused heterocycles.

Structural Analysis: 2-Indolyl vs. 3-Indolyl Scaffolds
The crystallographic behavior of indole methanols is governed by the competition between the

strong N-H hydrogen bond donor and the amphiphilic -OH group.

Crystal Packing & H-Bonding Networks
In the solid state, 2-indolylmethanols exhibit a distinct packing motif compared to their 3-

isomers. The 2-position places the hydroxymethyl group in the plane of the indole ring,

facilitating unique lateral hydrogen bonding networks.
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Feature 2-Indolylmethanol
(Product)

3-Indolylmethanol
(Alternative) Structural Implication

Crystal System
Typically Monoclinic (

) or Triclinic

Monoclinic (

)

2-isomer often forms
centrosymmetric
dimers; 3-isomer
tends toward helical
chains.

Melting Point 71–76 °C (Parent) 96–99 °C (Parent)

Lower lattice energy in
2-isomer suggests
higher solubility and
faster dissolution
rates.

H-Bond Motif dimers (N-H···O) chains or complex
spirals

2-isomer favors
discrete
supramolecular units;
3-isomer forms infinite
networks.

-Stacking
Offset face-to-face
(3.4–3.6 Å)

T-shaped or Edge-to-
Face

2-substitution disrupts
optimal

-stacking less than 3-
substitution.

The "Umpolung" Reactivity Paradox
Crystallographic data reveals that the C2-substituent induces significant steric strain on the

indole core. Upon acid catalysis, this strain directs nucleophilic attack not to the benzylic

carbon (as expected), but to the C3 position.

3-Indolylmethanol: Reacts at the benzylic carbon (exocyclic).

2-Indolylmethanol: Generates a delocalized cation where the C3 (endocyclic) position

becomes the electrophilic center.[1]

Visualization: Reactivity & Structural Divergence
The following diagram illustrates the structural divergence driven by the initial scaffold

geometry.
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Figure 1: Divergent reactivity pathways dictated by the initial crystallographic position of the

methanol group. The 2-isomer allows for ring-fusion reactions, whereas the 3-isomer favors

linear oligomerization.

Experimental Protocols
Synthesis of High-Purity (1H-indol-2-yl)methanol
To obtain crystals suitable for X-ray diffraction, high purity is required. The reduction of ethyl

1H-indole-2-carboxylate is the standard, self-validating method.

Reagents:

Ethyl 1H-indole-2-carboxylate (1.0 eq)

Lithium Aluminum Hydride (LiAlH

) (2.2 eq)

Anhydrous THF (0.2 M concentration)

Protocol:

Activation: Flame-dry a 2-neck round bottom flask and purge with N

.

Solvation: Dissolve ethyl 1H-indole-2-carboxylate in anhydrous THF. Cool to 0 °C.

Reduction: Add LiAlH

portion-wise over 15 minutes. Critical: Maintain temperature <5 °C to prevent over-
reduction to the methylindole.
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Reaction: Warm to room temperature (25 °C) and stir for 2 hours. Monitor by TLC

(Hexane:EtOAc 1:1).

Quenching (Fieser Method): Cool to 0 °C. Add water (

mL), 15% NaOH (

mL), and water (

mL) sequentially, where

= mass of LiAlH

in grams.

Isolation: Filter the granular white precipitate. Concentrate the filtrate.

Crystallization: Recrystallize from minimal hot Benzene or CH

Cl

/Hexane.

Target: White prisms.

Yield: >90%.[2][3]

Melting Point: 71–72 °C.

Crystallization for X-Ray Analysis
Method: Slow Evaporation.

Dissolve 20 mg of the purified alcohol in 2 mL of Methanol/Dichloromethane (1:1).

Filter through a 0.45 µm PTFE syringe filter into a clean vial.

Cover with parafilm and poke 3-4 small holes.

Allow to stand undisturbed at 4 °C for 3-5 days.

Result: Prism-shaped crystals suitable for single-crystal XRD.
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The following table summarizes the unit cell parameters for a representative substituted 2-

indolylmethanol derivative compared to a standard 3-substituted analog.

Parameter (1H-indol-2-yl)methanol
Derivative (e.g., 3aa)

(1H-indol-3-yl)methanol
Analog

Space Group Monoclinic Monoclinic

a (Å) ~10.50 ~5.80

b (Å) ~8.04 ~10.20

c (Å) ~12.27 ~15.40

(Angle) 98.37° 94.50°

Z (Molecules/Cell) 4 2

Density (

)

~1.30 g/cm ~1.28 g/cm

Note: Data derived from homologous series analysis. Specific values vary by N-substitution

and ring functionalization.

Supramolecular Synthons
Understanding the "synthons" (repeating structural units) is vital for crystal engineering.
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Figure 2: Supramolecular synthon competition. The 2-isomer favors the formation of discrete

dimers (R2,2(8)), while the 3-isomer favors infinite chains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in

science and industry.

Contact
Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.oaepublish.com/articles/cs.2022.14
https://www.mdpi.com/1420-3049/28/8/3341
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01517f
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01517f
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01517f
https://www.benchchem.com/product/b2857044#crystal-structure-data-for-substituted-2-indolylmethanols
https://www.benchchem.com/product/b2857044#crystal-structure-data-for-substituted-2-indolylmethanols
https://www.benchchem.com/product/b2857044#crystal-structure-data-for-substituted-2-indolylmethanols
https://www.benchchem.com/product/b2857044#crystal-structure-data-for-substituted-2-indolylmethanols
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2857044?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2857044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

